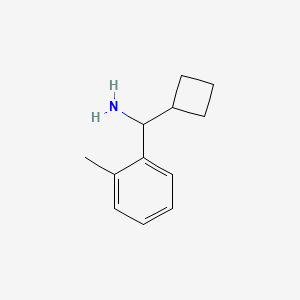
Cyclobutyl(o-tolyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(o-tolyl)methanamine is an organic compound that features a cyclobutyl group attached to a methanamine moiety, with an o-tolyl substituent This compound is of interest due to its unique structural properties, which include a four-membered cyclobutane ring and an aromatic o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutyl(o-tolyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethylamine with o-tolyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds between cyclobutyl boronic acids and o-tolyl halides, producing the target compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutyl(o-tolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The aromatic o-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).
Major Products:
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Cyclobutyl(o-tolyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Cyclobutyl(o-tolyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group provides conformational rigidity, which can enhance binding affinity and selectivity. The o-tolyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Cyclobutylmethanamine: Lacks the aromatic o-tolyl group, resulting in different chemical and biological properties.
o-Tolylmethanamine: Lacks the cyclobutyl group, affecting its conformational rigidity and binding interactions.
Cyclobutyl(o-tolyl)methanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications
Uniqueness: Cyclobutyl(o-tolyl)methanamine is unique due to the combination of its cyclobutyl and o-tolyl groups, which confer distinct structural and functional properties. This combination enhances its potential for use in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
cyclobutyl-(2-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10,12H,4,6-7,13H2,1H3 |
Clave InChI |
BHQDGIHEQMHKHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


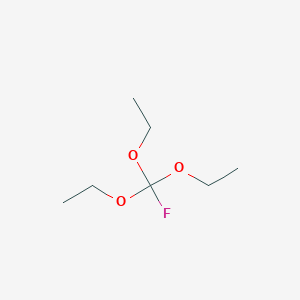
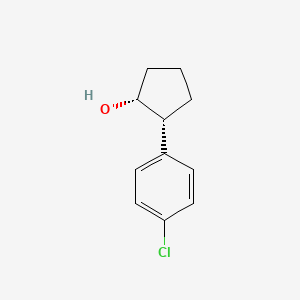
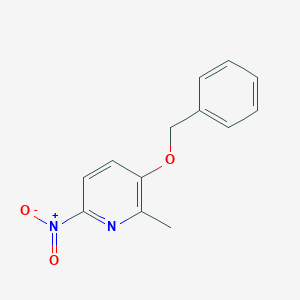
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
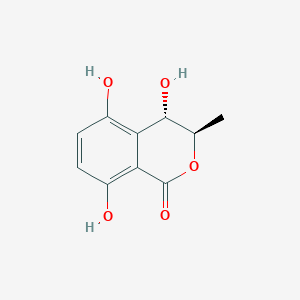
![N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B15217089.png)
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
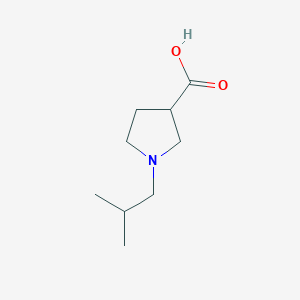
![Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-](/img/structure/B15217109.png)
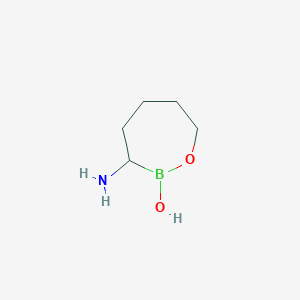
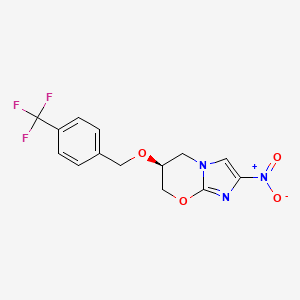
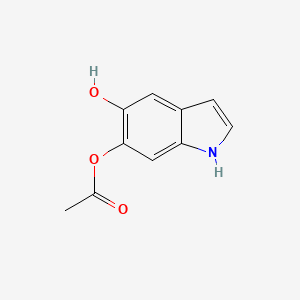
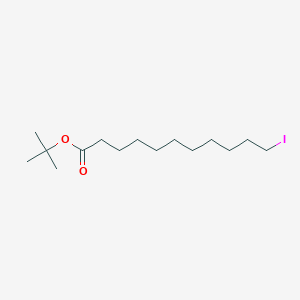
![4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one](/img/structure/B15217137.png)
